BAY-876, also known as BAY876, is a small molecule inhibitor specifically designed to target GLUT1. This transporter protein facilitates glucose uptake across the plasma membrane of mammalian cells, a process crucial for cellular energy production. The overexpression of GLUT1 is frequently observed in various tumor types, contributing to their enhanced glucose consumption and supporting the phenomenon known as the Warburg effect – a characteristic metabolic adaptation of cancer cells to thrive even in the presence of normal oxygen levels. []
The synthesis of BAY-876 began with the identification of N-(1H-pyrazol-4-yl)quinoline-4-carboxamides as promising lead structures for GLUT1 inhibition through a high-throughput screen of approximately 3 million compounds. [] Subsequent structure-activity relationship (SAR) studies, involving the synthesis and evaluation of over 1600 derivatives, led to the optimization of the compound's potency and selectivity. [] These studies revealed crucial structural features required for high activity and selectivity towards GLUT1. [] This rigorous optimization process resulted in BAY-876, a compound demonstrating single-digit nanomolar inhibitory activity against GLUT1 with a selectivity factor of over 100 against other GLUT isoforms (GLUT2, GLUT3, and GLUT4). []
BAY-876 acts as a potent and selective inhibitor of GLUT1. [] It binds to GLUT1 and prevents glucose from binding and being transported across the cell membrane. [] This action effectively starves cancer cells of their primary energy source, leading to growth inhibition and potentially cell death. [, , , , , ] Notably, BAY-876 displays high selectivity for GLUT1 over other GLUT isoforms (GLUT2, GLUT3, GLUT4), ensuring minimal off-target effects on other glucose-dependent processes in the body. [, ] This selectivity is crucial for minimizing potential side effects and maximizing therapeutic benefits.
BAY-876 exhibits high oral bioavailability in vivo. [] This property indicates that the compound is well-absorbed into the bloodstream upon oral administration, making it a suitable candidate for development into an orally administered drug.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: